![molecular formula C25H23N3O2 B2680845 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,2-diphenylacetamide CAS No. 14426-96-1](/img/structure/B2680845.png)
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,2-diphenylacetamide
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Overview
Description
“N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,2-diphenylacetamide” is a chemical compound that has been studied for its various properties . It is synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in an equimolar ratio .
Synthesis Analysis
The compound is synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in an equimolar ratio . The reaction of the amine group in 4-aminoantipyrine with a suitable aldehyde or ketone has produced different Schiff base derivatives with aromatic or aliphatic substituents .
Molecular Structure Analysis
The compound was characterized by single crystal XRD analysis . The various intermolecular interactions stabilized the supramolecular assembly, including H-bonding and interaction involving π-ring . The quantum parameters of the prepared compound were investigated by utilizing the Def2-SVPD basis set in conjunction with the hybrid method of B3LYP .
Chemical Reactions Analysis
The compound was characterized by single crystal XRD analysis . The various intermolecular interactions stabilized the supramolecular assembly, including H-bonding and interaction involving π-ring .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 443.531 . It has 14 H bond acceptors, 2 H bond donors, and 12 freely rotating bonds . The compound has a polar surface area of 261 Ų and a molar volume of 513.0±5.0 cm³ .
Scientific Research Applications
Synthesis and Characterization
The compound is synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in an equimolar ratio . It is characterized by single crystal XRD analysis .
Intermolecular Interactions
Various intermolecular interactions stabilize the supramolecular assembly of this compound, including H-bonding and interaction involving π-ring .
Hirshfeld Surface Analysis
Hirshfeld surface analysis is performed to probe intermolecular interactions in detail .
Interaction Energy Calculations
Interaction energy calculations are conducted to find the type of interaction energy prominent in stabilizing the supramolecular assembly .
Quantum Parameters Investigation
The quantum parameters of the prepared compound are investigated by utilizing the Def2-SVPD basis set in conjunction with the hybrid method of B3LYP .
Docking with Ampicillin-CTX-M-15
The prepared compound is docked with Ampicillin-CTX-M-15. The results show good binding interaction between the ligand and the targeted amino acids, with the best binding score of -5.26 kcal/mol .
Mechanism of Action
properties
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2,2-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c1-18-23(25(30)28(27(18)2)21-16-10-5-11-17-21)26-24(29)22(19-12-6-3-7-13-19)20-14-8-4-9-15-20/h3-17,22H,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBQGTDADDVFFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,2-diphenylacetamide |
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